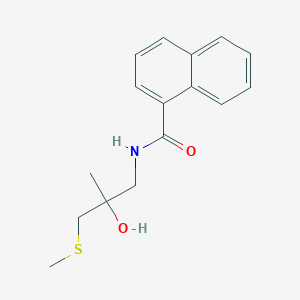
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide, also known as CPP-115, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in various physiological processes, including anxiety, sleep, and pain perception.
Wirkmechanismus
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide works by inhibiting the activity of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that binds to GABA receptors on neurons, causing a decrease in neuronal activity. By increasing GABA levels, this compound may have anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which may have various biochemical and physiological effects. GABA is involved in regulating neuronal activity and is essential for maintaining the balance between excitation and inhibition in the brain. By increasing GABA levels, this compound may have anxiolytic, anticonvulsant, and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for GABA transaminase. The compound is also relatively stable and can be easily synthesized. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors for use in the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of this compound for its potential use in the treatment of other addictive disorders, such as opioid addiction. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound on GABAergic neurotransmission and its potential therapeutic applications.
Synthesemethoden
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide can be synthesized using a variety of methods, including the reaction of 1-cyanocyclohexylamine with N-methyl-2-(3-oxopiperazin-1-yl)propanamide in the presence of a suitable base. The compound can also be prepared by reacting 1-cyanocyclohexylamine with 2-(3-oxopiperazin-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. The compound has been shown to increase GABA levels in the brain, which may have beneficial effects in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression. This compound has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-12(19-9-8-17-13(20)10-19)14(21)18(2)15(11-16)6-4-3-5-7-15/h12H,3-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYARRKFALPAOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCCCC1)C#N)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2948301.png)
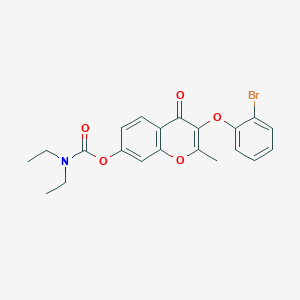
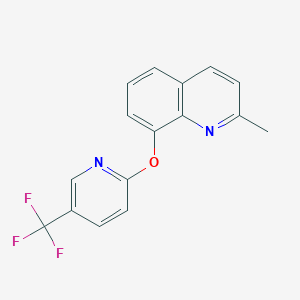
![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)
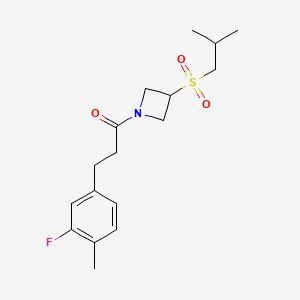

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2948313.png)
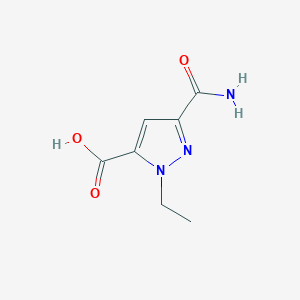
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B2948315.png)
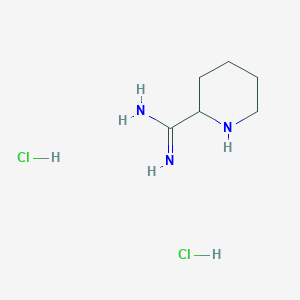
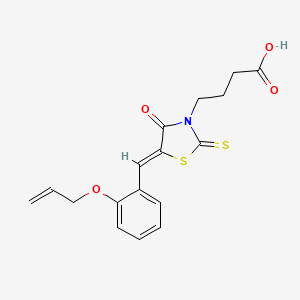

![2-(4-Phenyl-thiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2948321.png)
